

# Sodelglitazar: Application Notes and Protocols for In-Vivo Animal Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodelglitazar

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Note on Nomenclature: The compound of interest, **Sodelglitazar**, is most widely known and researched under the name Saroglitazar. This document will use the name Saroglitazar to reflect the available scientific literature.

## Introduction

Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPAR $\alpha$  and moderate activity on PPAR $\gamma$ .<sup>[1][2]</sup> This dual action allows it to modulate both lipid and glucose metabolism, making it a subject of interest for treating conditions like diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).<sup>[1][3]</sup> These application notes provide a summary of reported dosages and detailed protocols for the use of Saroglitazar in various preclinical animal models of metabolic disease.

## Data Presentation: Sodelglitazar (Saroglitazar)

### Dosage in Animal Models

The following tables summarize the dosages of Saroglitazar used in various in-vivo animal studies. The administration route for all listed studies was oral gavage.

Table 1: Saroglitazar Dosage in Mouse Models

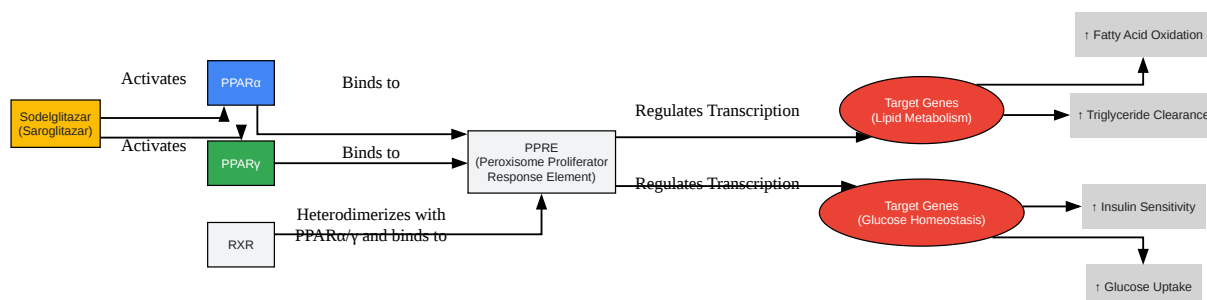
Animal Model	Strain	Condition	Dosage (mg/kg/day)	Duration	Key Findings
Diabetic, Dyslipidemic	db/db	Type 2 Diabetes	0.01 - 3	12 days	Dose-dependent reduction in serum glucose, triglycerides (TG), and free fatty acids (FFA). ED <sub>50</sub> for glucose reduction was 0.19 mg/kg, and for TG reduction was 0.05 mg/kg. <a href="#">[1]</a>
Normal	Swiss Albino	-	0.01 - 10	6 days	Dose-dependent reduction in serum TG. ED <sub>50</sub> for TG reduction was 0.09 mg/kg.
Diet-Induced Obesity	C57BL/6J	Obesity, Insulin Resistance	3	16-20 weeks	Prevention of diet-induced obesity and insulin resistance.

Table 2: Saroglitazar Dosage in Rat Models

Animal Model	Strain	Condition	Dosage (mg/kg/day)	Duration	Key Findings
Obese, Insulin-Resistant	Zucker fa/fa	Obesity, Insulin Resistance	0.3 - 3	Not Specified	Dose-dependent reduction in serum TG and improvement in oral glucose tolerance.
Obese, Hypertensive	Zucker fa/fa	Obesity, Hypertension	4	Not Specified	Significant decrease in systolic blood pressure and serum TG levels.
Normal	Wistar	-	1.5 and 15	90 days	Efficacy in lowering TG confirmed with low risk of PPAR-associated side effects.

## Signaling Pathway

Saroglitazar exerts its effects by activating both PPAR $\alpha$  and PPAR $\gamma$ , which are nuclear receptors that regulate gene expression.



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Caption: **Sodelglitazar** (Saroglitazar) activates PPARα and PPARγ.

## Experimental Protocols

### Protocol 1: Oral Gavage Administration of Sodelglitazar (Saroglitazar)

This protocol describes the standard procedure for oral gavage in rodents.

Materials:

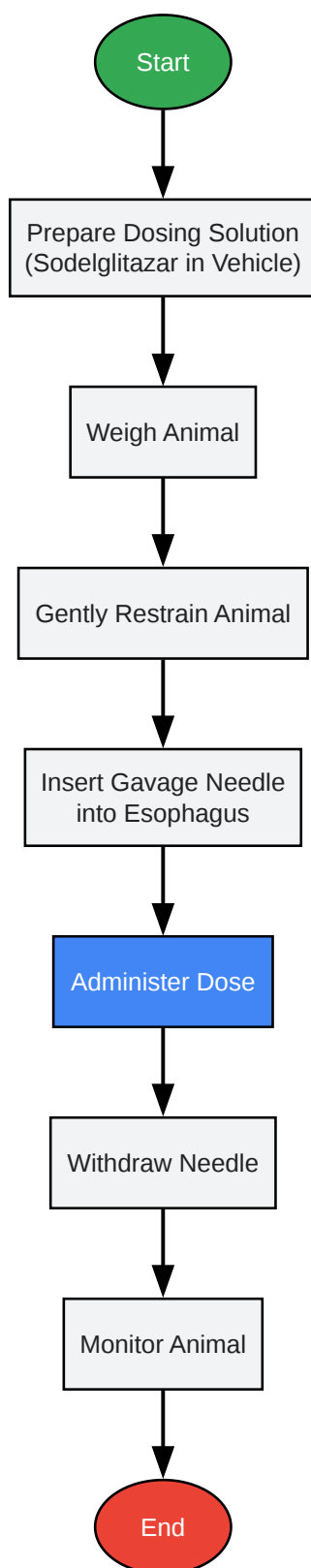
- **Sodelglitazar** (Saroglitazar)
- Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in purified water)
- Sterile water or saline
- Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)
- Syringes (1 mL or 3 mL)

- Weighing scale
- Vortex mixer

Procedure:

- Preparation of Dosing Solution:
  - Calculate the required amount of Saroglitazar based on the mean body weight of the animal group and the desired dose (mg/kg).
  - Prepare the vehicle solution (e.g., 0.5% CMC).
  - Suspend the calculated amount of Saroglitazar in the vehicle to achieve the final desired concentration.
  - Vortex the suspension thoroughly before each use to ensure homogeneity.
- Animal Handling and Dosing:
  - Weigh the animal immediately before dosing to determine the precise volume to be administered.
  - Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a towel wrap or other appropriate restraint methods can be used.
  - Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
  - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.
  - As the needle reaches the back of the throat, the animal should swallow, allowing the needle to pass into the esophagus. Do not force the needle.
  - Once the needle is in the esophagus, advance it to the pre-measured depth.
  - Administer the dosing solution slowly and steadily.

- Withdraw the needle gently in the same direction it was inserted.
- Return the animal to its cage and monitor for any signs of distress.



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Caption: Workflow for oral gavage administration.

## Protocol 2: Induction of High-Fat Diet (HFD)-Induced Obesity in Mice

This protocol is used to model obesity and insulin resistance.

Materials:

- C57BL/6J mice (or other susceptible strain)
- High-fat diet (e.g., 45-60% kcal from fat)
- Standard chow diet (control)
- Animal caging and husbandry supplies

Procedure:

- Acclimation:
  - Upon arrival, acclimate the mice for at least one week to the facility conditions, providing standard chow and water ad libitum.
- Dietary Intervention:
  - At 6-8 weeks of age, randomly assign mice to either the HFD group or the control (chow) group.
  - Provide the respective diets and water ad libitum.
  - Replace the food pellets regularly (e.g., twice a week) to maintain freshness.
- Monitoring:
  - Monitor body weight weekly.

- After a specified period (e.g., 12-16 weeks), mice on the HFD should exhibit a significant increase in body weight compared to the control group.
- At the end of the study period, various metabolic parameters can be assessed, such as fasting blood glucose, insulin levels, and glucose tolerance tests.

## Protocol 3: Induction of Type 1 Diabetes in Rats with Streptozotocin (STZ)

This protocol is used to induce a model of insulin-dependent diabetes.

Materials:

- Sprague-Dawley or Wistar rats
- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5)
- 10% sucrose solution
- Blood glucose monitoring system

Procedure:

- Preparation of STZ Solution:
  - On the day of induction, prepare the citrate buffer.
  - Dissolve STZ in cold citrate buffer immediately before injection to a final concentration for the desired dose (e.g., 40-65 mg/kg). STZ is light-sensitive and unstable in solution, so it must be used quickly.
- Induction of Diabetes:
  - Fast the rats for 4-6 hours before STZ injection.
  - Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution.



- Provide the animals with a 10% sucrose solution in their water bottles for the next 24-48 hours to prevent hypoglycemia.
- Confirmation of Diabetes:
  - Monitor blood glucose levels 48-72 hours after STZ injection.
  - Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

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## References

- 1. Diet-induced obesity murine model [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
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